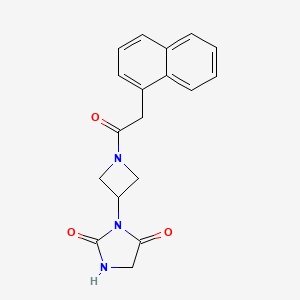
3-(1-(2-(Naphtalène-1-yl)acétyl)azétidine-3-yl)imidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of naphthalene-based compounds has been a subject of interest due to their potential applications in medicinal chemistry. In the context of synthesizing derivatives with potential anticancer properties, one study reports the creation of 1,2-disubstituted naphth[2,3-d]imidazole-4,9-diones and related compounds. These derivatives were synthesized as part of a search for anticancer drug candidates, particularly those effective against slowly growing solid tumors. The lead structure, 1-ethyl-2-methylnaphth[2,3-d]imidazole-4,9-dione, was modified by substituting various alkyl, phenyl, or benzyl moieties, although these modifications did not significantly improve activity compared to the lead compound .
Another study focused on the synthesis of azetidinone and thiazolidinones derivatives starting from 2-amino-6-(2-naphthalenyl)thiazolo[3,2-d]thiadiazole. This compound was prepared by treating 2-amino-4-(2-naphthalenyl) thiazole with KCNS and Br2. Subsequent condensation with aromatic aldehydes yielded Schiff bases, which upon cyclocondensation with chloroacetyl chloride and mercaptoacetic acid, produced 2-azetidinones and 4-thiazolidinones .
Similarly, another research effort synthesized 2-azetidinones and 4-thiazolidinones derivatives from 2-amino-4-(2-naphthalenyl) thiazole, which was prepared from 2-acetylnaphthalene. These compounds were also tested for their antimicrobial efficacy against various bacterial strains .
Molecular Structure Analysis
The molecular structures of the synthesized compounds are characterized by the presence of naphthalene as a core structure, which is known for its stability and aromatic properties. The naphthalene moiety is further functionalized with imidazole, azetidinone, or thiazolidinone groups, which are expected to contribute to the biological activity of these compounds. The presence of these heterocyclic rings is crucial as they are often found in pharmacologically active molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, which are used to form Schiff bases, and cyclocondensation reactions, which are employed to create the azetidinone and thiazolidinone rings. The use of chloroacetyl chloride and mercaptoacetic acid in these reactions indicates the introduction of acyl and thio groups, respectively, which can significantly alter the chemical properties and reactivity of the final compounds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of 3-(1-(2-(Naphthalen-1-yl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione are not detailed in the provided papers, the general properties of naphthalene derivatives can be inferred. These compounds are likely to exhibit aromaticity, stability, and a degree of lipophilicity due to the naphthalene core. The introduction of heterocyclic rings such as imidazole, azetidinone, and thiazolidinone is expected to influence the solubility, reactivity, and potential for forming hydrogen bonds, which are important factors in drug design and bioavailability .
Applications De Recherche Scientifique
- Les aminophosphonates, y compris notre composé, présentent des propriétés similaires à leurs analogues carboxyliques. Ils sont connus comme des inhibiteurs d'enzymes peptidiques en raison de leur capacité à imiter les états de transition dans les processus biologiques. Ces composés ont des applications potentielles dans le développement de médicaments .
- Le naphtalène-2-yl 1-(benzamido(diéthoxyphosphoryl)méthyl)-1H-1,2,3-triazole-4-carboxylate peut participer à la synthèse des alcaloïdes Aspernidine A et Aspernidine B, qui sont pertinents pour la préparation de médicaments antidiabétiques .
- Les chercheurs ont exploré son utilisation dans la préparation d'inhibiteurs puissants de la désacétylase des histones. Ces inhibiteurs ont une activité antiproliférative et peuvent être pertinents pour le traitement du cancer .
- Les chalcones, une classe de composés qui comprend le naphtalène-2-yl 1-(benzamido(diéthoxyphosphoryl)méthyl)-1H-1,2,3-triazole-4-carboxylate, présentent des activités antifongiques et antibactériennes. Ces propriétés font d'eux des candidats prometteurs pour des applications pharmaceutiques .
- Les chalcones ont également démontré des effets antitumoraux. Leur diversité structurale et leurs activités biologiques font d'elles des cibles intéressantes pour de nouvelles recherches en thérapie anticancéreuse .
- Certaines chalcones, y compris notre composé, présentent des propriétés anti-inflammatoires. Ces résultats suggèrent des applications potentielles dans la gestion des affections inflammatoires .
Inhibition d'enzymes peptidiques
Synthèse de médicaments antidiabétiques
Inhibiteurs de la désacétylase des histones
Propriétés antifongiques et antibactériennes
Potentiel antitumoral
Activité anti-inflammatoire
Mécanisme D'action
Imidazole Ring
The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Propriétés
IUPAC Name |
3-[1-(2-naphthalen-1-ylacetyl)azetidin-3-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3/c22-16(8-13-6-3-5-12-4-1-2-7-15(12)13)20-10-14(11-20)21-17(23)9-19-18(21)24/h1-7,14H,8-11H2,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OABVMWHHGAAKOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CC2=CC=CC3=CC=CC=C32)N4C(=O)CNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

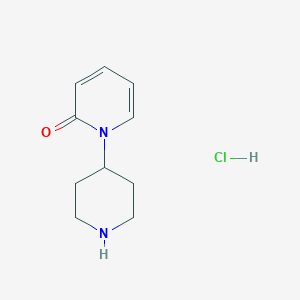
![4-[1-(5-Ethylfuran-2-carbonyl)piperidine-4-carbonyl]morpholine-3-carbonitrile](/img/structure/B2515959.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2515961.png)
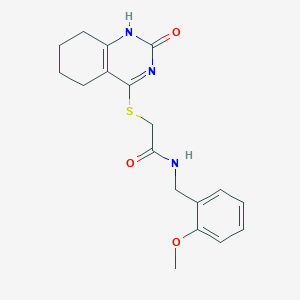
![4-{1-[3-(4-chlorophenoxy)-2-hydroxypropyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2515965.png)


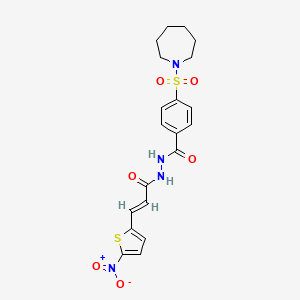
![3-(6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2515970.png)
![N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-1-(propan-2-yl)-1H-imidazole-4-sulfonamide](/img/structure/B2515971.png)
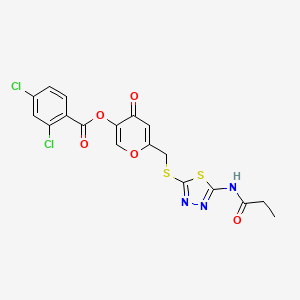
![5-(5-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-A]pyrazin-2-amine](/img/structure/B2515976.png)
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2515977.png)